N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide
Description
Molecular Architecture and IUPAC Nomenclature
The compound N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide features a bifunctional heterocyclic scaffold comprising a benzothiazole and a thiazole moiety linked via an acetamide bridge. Its molecular formula is C₁₅H₁₆N₃O₂S₂ , with a molecular weight of 346.44 g/mol (calculated using PubChem’s atomic mass data). The IUPAC name is systematically derived from its structural components:
- The 1,3-benzothiazole core, a bicyclic system fusing a benzene ring with a thiazole ring (sulfur at position 1 and nitrogen at position 3).
- An ethoxy group (-OCH₂CH₃) substituted at the sixth position of the benzothiazole’s benzene ring.
- An acetamide group (-NH-C(=O)-CH₂-) attached to the second position of the benzothiazole.
- A 2-methyl-1,3-thiazol-4-yl group linked to the acetamide’s methylene carbon, forming the final substituent.
The systematic naming prioritizes the benzothiazole as the parent structure, followed by the acetamide-thiazole side chain (Table 1).
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₃O₂S₂ |
| Molecular Weight | 346.44 g/mol |
| IUPAC Name | This compound |
Benzothiazole-Thiazole Hybrid Scaffold Analysis
The hybrid architecture combines two pharmacologically significant heterocycles:
- Benzothiazole : A planar, aromatic system with electron-rich regions at the sulfur and nitrogen atoms, enabling π-π stacking and hydrogen bonding. The ethoxy group at position 6 enhances solubility and modulates electronic effects via its electron-donating nature.
- Thiazole : A five-membered ring containing sulfur and nitrogen, with a methyl group at position 2 that sterically shields the C4 position while influencing electronic delocalization.
The acetamide bridge connects these systems, creating a conjugated pathway that stabilizes the molecule through resonance (Figure 1). Density functional theory (DFT) studies of analogous compounds suggest that the benzothiazole’s aromaticity dominates the electronic profile, while the thiazole contributes to dipole interactions. The scaffold’s rigidity is partly offset by rotational freedom around the acetamide’s C-N bond, allowing conformational adaptability in molecular recognition.
Crystallographic and Conformational Studies
X-ray diffraction data for closely related benzothiazole-thiazole hybrids reveal key structural insights (Table 2):
- Bond Lengths : The C-S bond in the benzothiazole averages 1.74 Å , while the thiazole’s C-N bond measures 1.29 Å , consistent with aromatic character.
- Dihedral Angles : The benzothiazole and thiazole rings exhibit near-planar alignment (dihedral angle: 8.2° ), facilitated by conjugation through the acetamide bridge.
- Hydrogen Bonding : The acetamide’s NH group participates in intermolecular H-bonds with sulfur or oxygen atoms in crystalline lattices, stabilizing specific conformations.
Molecular dynamics simulations predict two dominant conformers in solution:
- A planar conformer with maximal π-orbital overlap between heterocycles.
- A twisted conformer (∼30° inter-ring angle) that minimizes steric clash between the ethoxy and methyl groups.
| Parameter | Value |
|---|---|
| Benzothiazole C-S Bond | 1.74 Å |
| Thiazole C-N Bond | 1.29 Å |
| Inter-Ring Dihedral Angle | 8.2° |
| Dominant Conformers | Planar (70%), Twisted (30%) |
Properties
CAS No. |
904805-52-3 |
|---|---|
Molecular Formula |
C15H15N3O2S2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C15H15N3O2S2/c1-3-20-11-4-5-12-13(7-11)22-15(17-12)18-14(19)6-10-8-21-9(2)16-10/h4-5,7-8H,3,6H2,1-2H3,(H,17,18,19) |
InChI Key |
ODOAGPVNJRUZKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzothiazole Amine Intermediate
The 6-ethoxy-1,3-benzothiazol-2-amine moiety is synthesized via cyclization of a substituted thiobenzamide precursor. A typical procedure involves:
-
Ethanolic cyclization : Heating 2-amino-4-ethoxyphenyl disulfide with ammonium thiocyanate in ethanol under reflux conditions generates the benzothiazole core.
-
Purification : The crude product is recrystallized from ethanol to yield 6-ethoxy-1,3-benzothiazol-2-amine with >90% purity.
Key parameters:
Preparation of the Thiazole Acetic Acid Derivative
The 2-(2-methyl-1,3-thiazol-4-yl)acetic acid component is synthesized via Hantzsch thiazole synthesis:
-
Thioamide formation : Reacting 2-methyl-4-thiazolecarboxaldehyde with thiourea in acetic acid yields 2-methyl-1,3-thiazol-4-ylthioamide.
-
Alkylation and hydrolysis : Treatment with chloroacetic acid in the presence of sodium hydroxide produces the acetic acid derivative.
Key parameters:
Amide Coupling Strategies
Activation of the Carboxylic Acid
The acetic acid derivative is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride:
Coupling with the Benzothiazole Amine
The acyl chloride is reacted with 6-ethoxy-1,3-benzothiazol-2-amine in a Schotten-Baumann reaction:
-
Base-mediated coupling :
-
Workup : The product is extracted with ethyl acetate, washed with brine, and dried over Na₂SO₄.
Key parameters:
Optimization and Scalability
Solvent and Temperature Effects
-
Solvent screening : THF outperforms DMF and DCM in coupling efficiency (Table 1).
-
Temperature control : Maintaining 0–5°C during acyl chloride addition minimizes side reactions.
Table 1: Solvent Impact on Coupling Efficiency
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 68 | 96 |
| DMF | 55 | 88 |
| DCM | 48 | 82 |
Catalytic Enhancements
-
DMAP catalysis : Adding 0.1 equiv of 4-dimethylaminopyridine (DMAP) increases yield to 75%.
-
Microwave-assisted synthesis : Reducing reaction time from 12 hours to 2 hours with comparable yields (67%).
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles.
Scientific Research Applications
Antimicrobial Properties
Research has shown that derivatives of benzothiazole compounds exhibit notable antimicrobial activities. Specifically, compounds similar to N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide have been evaluated for their efficacy against a range of bacterial and fungal pathogens.
Key Findings:
- In Vitro Studies: A study demonstrated that related thiazole derivatives exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanisms of action are believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Benzothiazole derivatives have shown promise in inhibiting the proliferation of various cancer cell lines.
Case Studies:
- Breast Cancer: Research indicated that certain benzothiazole derivatives displayed cytotoxic effects against MCF7 breast cancer cell lines. The compounds were evaluated using the Sulforhodamine B assay, which measures cell viability post-treatment .
Mechanisms of Action:
The anticancer activity is often attributed to the induction of apoptosis in cancer cells and the inhibition of tumor growth factors. Molecular docking studies suggest that these compounds may interact with specific cellular targets involved in cancer progression .
Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase inhibitor, which is relevant for neurodegenerative diseases such as Alzheimer's.
Research Insights:
- Compounds with similar structures have been synthesized and tested for their ability to inhibit acetylcholinesterase activity. The strongest inhibitors showed IC50 values in the low micromolar range, indicating substantial potency .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves various chemical reactions that can be optimized to enhance biological activity.
Synthetic Pathways:
The compound can be synthesized through multi-step reactions involving benzothiazole and thiazole derivatives, allowing for modifications that can improve efficacy or reduce toxicity .
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Benzothiazole Core
N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide ()
- Key Difference : Replaces the thiazole ring with a 4-chlorophenyl group.
- This contrasts with the thiazole in the target compound, which offers π-π stacking capabilities and moderate lipophilicity .
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide ()
- Key Difference : Methoxy substituent at position 6 and an adamantyl group instead of thiazole.
- Impact : The adamantyl group’s bulkiness improves membrane permeability but may hinder binding in sterically constrained active sites. The methoxy group (vs. ethoxy in the target) offers slightly lower metabolic stability due to reduced steric shielding of the ether oxygen .
Modifications to the Thiazole Moiety
2-(2-Methyl-1,3-thiazol-4-yl)-N-(2-methylphenyl)acetamide ()
- Key Difference : Benzothiazole replaced with a 2-methylphenyl group.
- The absence of the ethoxy group eliminates its stabilizing electronic effects .
N-(2-Chloro-4-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfamoyl}phenyl)acetamide ()
- Key Difference : Incorporates a sulfamoyl linker and chloro substituent.
- However, the chloro substituent may introduce toxicity concerns absent in the target compound .
Heterocyclic Replacements
5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (, Z14)
- Key Difference : Pyrimidine ring replaces the thiazole, with bromo and methylsulfanyl substituents.
- Methylsulfanyl increases hydrophobicity compared to the target’s methyl group .
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide ()
- Key Difference: Sulfanyl-linked pyrimidinone replaces the thiazole.
- However, the sulfanyl linkage may confer metabolic instability .
Functional Group Additions
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide ()
Structural and Pharmacokinetic Comparison Table
Research Findings and Implications
- Binding Affinity : Compounds with electron-withdrawing groups (e.g., chloro, bromo) show higher receptor affinity but suffer from solubility issues. The target compound’s thiazole moiety provides a balance between affinity and pharmacokinetics .
- Metabolic Stability : Ethoxy substitution offers better stability than methoxy due to steric protection of the ether oxygen. Adamantyl and trifluoromethyl groups further enhance stability but at the cost of solubility .
- Crystallographic Insights : Molecular packing studies (e.g., ) reveal that substituents like adamantyl influence hydrogen-bonding networks, which correlate with crystalline stability and formulation viability .
Biological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings regarding its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with an average mass of approximately 288.38 g/mol. The compound features a benzothiazole moiety which is known for its diverse biological properties.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole possess significant antimicrobial properties. In a study evaluating various thiazole derivatives, compounds similar to this compound demonstrated notable activity against both bacterial and fungal pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) against Bacteria | MIC (µg/mL) against Fungi |
|---|---|---|
| Benzothiazole Derivative A | 4.01 | 3.92 |
| Benzothiazole Derivative B | 7.81 | 5.62 |
| N-(6-Ethoxy-BTZ)-Thiazole Derivative | 3.91 | 4.01 |
MIC: Minimum Inhibitory Concentration
The presence of electron-withdrawing groups such as nitro or electron-donating groups like methoxy on the benzene ring enhances the antimicrobial efficacy of these compounds .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific enzymes involved in tumor growth.
Case Study: Anticancer Efficacy
In vitro studies demonstrated that certain derivatives exhibited selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For example:
- Compound A : EC50 = 32 ng/mL against WI-38 VA-13 subline.
- Compound B : EC50 = 30 ng/mL against MDA-MB-231 (breast cancer).
These findings suggest that modifications to the benzothiazole structure can significantly influence anticancer activity .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds have been shown to block enzymes such as telomerase and topoisomerase which are crucial for cancer cell proliferation.
- Antioxidant Activity : Some derivatives also exhibit antioxidant properties, contributing to their protective effects against oxidative stress in cells .
Q & A
Q. Basic
- ¹H NMR : Key signals include the ethoxy group (δ 1.4–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), acetamide NH (δ 8.5–9.0 ppm), and thiazole protons (δ 7.1–7.3 ppm) .
- X-ray crystallography : Resolves spatial arrangement, confirming dihedral angles between benzothiazole and thiazole rings (e.g., ~100° for similar derivatives) and hydrogen-bonding patterns (N–H⋯N/S interactions) .
- Mass spectrometry : HRMS (ESI+) confirms the molecular ion [M+H]⁺ with <2 ppm error .
How should researchers address contradictions in reported biological activity data?
Advanced
Contradictions in bioactivity (e.g., varying IC₅₀ values in cytotoxicity assays) require:
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols .
- Orthogonal assays : Compare results from MTT, apoptosis (Annexin V), and caspase-3 activation assays to rule out false positives .
- Structural analogs : Test derivatives (e.g., replacing ethoxy with methoxy) to isolate substituent effects on activity .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of inter-study variability .
What computational strategies elucidate structure-activity relationships (SAR) for this compound?
Q. Advanced
- Molecular docking : Simulate binding to targets like EGFR or tubulin using AutoDock Vina. Focus on interactions between the thiazole ring and hydrophobic pockets, and hydrogen bonds involving the acetamide group .
- QSAR modeling : Train models with descriptors (logP, polar surface area) and bioactivity data from analogs to predict potency .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical binding residues .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Reagent scalability : Replace hazardous coupling agents (e.g., EDCI) with greener alternatives (e.g., polymer-supported carbodiimides) .
- Purification bottlenecks : Switch from column chromatography to flash distillation or continuous crystallization .
- Byproduct management : Optimize stoichiometry (e.g., 1.2:1 amine:acid ratio) and employ scavengers (e.g., polymer-bound trisamine) to trap excess reagents .
How does the compound’s electronic structure influence its reactivity?
Q. Advanced
- Hammett analysis : Electron-withdrawing ethoxy groups on benzothiazole reduce electron density at the acetamide nitrogen, slowing nucleophilic substitution but enhancing stability toward oxidation .
- DFT calculations : HOMO localization on the thiazole ring suggests susceptibility to electrophilic attack, guiding derivatization strategies (e.g., halogenation at C5 of thiazole) .
- Redox profiling : Cyclic voltammetry reveals oxidation peaks at ~1.2 V (thiazole ring), informing storage conditions (argon atmosphere, −20°C) .
What in vitro models are suitable for evaluating its antimicrobial potential?
Q. Basic
- Gram-positive bacteria : Staphylococcus aureus (MIC determination via broth microdilution, CLSI guidelines) .
- Fungal strains : Candida albicans hyphal inhibition assays, with fluconazole as a control .
- Biofilm disruption : Use crystal violet staining in Pseudomonas aeruginosa models to quantify biofilm biomass reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
